An In-depth Technical Guide to 2,3-Dichloro-4-fluorobenzoic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2,3-Dichloro-4-fluorobenzoic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated benzoic acids are a cornerstone in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The strategic placement of halogen atoms on the aromatic ring can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] 2,3-Dichloro-4-fluorobenzoic acid, a member of this important class of compounds, presents a unique substitution pattern that makes it a valuable intermediate for the synthesis of novel bioactive molecules. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, spectroscopic characteristics, and potential applications in drug discovery.
Part 1: Core Chemical and Physical Properties
Precise experimental data for 2,3-dichloro-4-fluorobenzoic acid is not extensively reported in publicly available literature, a common challenge for specialized chemical intermediates. However, a combination of computational predictions and data from structurally similar isomers allows for a reliable estimation of its key properties.
Identifiers and Molecular Structure
| Identifier | Value | Source |
| IUPAC Name | 2,3-dichloro-4-fluorobenzoic acid | [2] |
| CAS Number | 154257-76-8 | [2] |
| Molecular Formula | C₇H₃Cl₂FO₂ | [2] |
| Molecular Weight | 209.00 g/mol | [2] |
| Canonical SMILES | C1=CC(=C(C(=C1C(=O)O)Cl)Cl)F | [2] |
| InChI | InChI=1S/C7H3Cl2FO2/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2H,(H,11,12) | [2] |
| InChIKey | KPFXMYOQAANDKH-UHFFFAOYSA-N | [2] |
Physicochemical Properties (Experimental and Predicted)
| Property | Value | Notes |
| Melting Point | Not available | Data for isomers: 3-Chloro-4-fluorobenzoic acid: 133-135 °C[3]; 2-Chloro-4-fluorobenzoic acid: 181-183 °C.[4] |
| Boiling Point | 305.9 ± 37.0 °C at 760 mmHg | Predicted value. |
| Density | 1.6 ± 0.1 g/cm³ | Predicted value. |
| pKa | Not available | The pKa is expected to be lower than that of benzoic acid (4.2) due to the electron-withdrawing effects of the halogens. For comparison, the pKa of 4-chlorobenzoic acid is 4.03 and 4-fluorobenzoic acid is 4.14.[5] |
| Solubility | Not available | Expected to have low solubility in water and good solubility in organic solvents like ethanol, acetone, and ethyl acetate, similar to other halogenated benzoic acids.[1][6] |
| logP (XLogP3) | 2.8 | Calculated value, indicating moderate lipophilicity.[2] |
Part 2: Synthesis and Reactivity
While a specific, optimized industrial synthesis for 2,3-dichloro-4-fluorobenzoic acid is not widely published, a plausible synthetic pathway can be constructed based on established organic chemistry reactions used for analogous compounds.
Proposed Synthetic Pathway
A logical approach to the synthesis of 2,3-dichloro-4-fluorobenzoic acid would involve a multi-step process starting from a readily available substituted aniline. The following proposed pathway utilizes a sequence of diazotization and Sandmeyer reactions, which are classic and reliable methods for the introduction of halogens onto an aromatic ring.[7][8][9]
Caption: Role of 2,3-dichloro-4-fluorobenzoic acid in drug discovery.
Part 5: Safety and Handling
Based on the GHS classification of the parent compound on PubChem, 2,3-dichloro-4-fluorobenzoic acid should be handled with care. [2]
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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-
Precautionary Measures:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Avoid inhalation of dust.
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Wash hands thoroughly after handling.
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Store in a cool, dry, and well-ventilated place in a tightly sealed container.
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Conclusion
2,3-Dichloro-4-fluorobenzoic acid is a specialized chemical intermediate with significant potential in the synthesis of novel compounds for drug discovery and other applications. While detailed experimental data for this specific isomer is limited, a comprehensive understanding of its properties and reactivity can be inferred from computational data and the well-documented chemistry of its structural analogs. Its unique substitution pattern offers synthetic chemists a valuable tool for introducing a dichlorofluorophenyl moiety into complex molecular architectures, thereby enabling the exploration of new chemical space in the quest for more effective and safer therapeutics. As with any specialized chemical, proper safety precautions are paramount during its handling and use in research and development.
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Pekošak, A., et al. A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. Organic Letters. 2021;23(4):1011-1015. [Link]
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A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. Accessed December 30, 2025. [Link]
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